3-(3-Methoxyphenyl)prop-2-yn-1-amine hydrochloride

Hammett constant electron density structure-activity relationship

3-(3-Methoxyphenyl)prop-2-yn-1-amine hydrochloride is a synthetic propargylamine derivative featuring a primary amine and a terminal alkyne tethered to a meta‑methoxy‑substituted phenyl ring, supplied as the hydrochloride salt. The compound serves as a bifunctional building block for click chemistry and as a core scaffold in medicinal chemistry, where the propargylamine moiety is a privileged pharmacophore for monoamine oxidase (MAO) and cytochrome P450 (CYP) enzyme inhibition.

Molecular Formula C10H12ClNO
Molecular Weight 197.66
CAS No. 1439904-35-4
Cat. No. B3103452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methoxyphenyl)prop-2-yn-1-amine hydrochloride
CAS1439904-35-4
Molecular FormulaC10H12ClNO
Molecular Weight197.66
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C#CCN.Cl
InChIInChI=1S/C10H11NO.ClH/c1-12-10-6-2-4-9(8-10)5-3-7-11;/h2,4,6,8H,7,11H2,1H3;1H
InChIKeyYJXJKOLQNNSFNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Methoxyphenyl)prop-2-yn-1-amine hydrochloride (CAS 1439904-35-4) – Structural Class and Procurement Baseline


3-(3-Methoxyphenyl)prop-2-yn-1-amine hydrochloride is a synthetic propargylamine derivative featuring a primary amine and a terminal alkyne tethered to a meta‑methoxy‑substituted phenyl ring, supplied as the hydrochloride salt [1]. The compound serves as a bifunctional building block for click chemistry and as a core scaffold in medicinal chemistry, where the propargylamine moiety is a privileged pharmacophore for monoamine oxidase (MAO) and cytochrome P450 (CYP) enzyme inhibition [2]. Its molecular formula is C₁₀H₁₂ClNO, with a molecular weight of 197.66 g·mol⁻¹ and a computed topological polar surface area of 35.3 Ų [1].

Why 3-(3-Methoxyphenyl)prop-2-yn-1-amine hydrochloride Cannot Be Casually Substituted with Para-Methoxy or Unsubstituted Propargylamine Analogs


Propargylamine-based inhibitors rely on precise electronic and steric complementarity with flavin adenine dinucleotide (FAD) cofactors in MAO or heme‑iron centers in CYP enzymes. The position of the methoxy substituent on the phenyl ring directly modulates the electron density of the aromatic system (Hammett σₘ = +0.12 for meta‑OCH₃ versus σₚ = −0.27 for para‑OCH₃) and alters the spatial orientation of the propargyl warhead within the active site [1]. Such regiochemical variations have been shown to shift MAO‑B/MAO‑A selectivity ratios by over 100‑fold in structurally related propargylamine series [2]. Consequently, replacing the meta‑methoxy isomer with its para or ortho analog, or with unsubstituted 3‑phenylpropargylamine, is not a valid substitution without re‑validating target engagement and selectivity. Additionally, the hydrochloride salt form provides standardized aqueous solubility (>10 mg·mL⁻¹ in PBS, pH 7.4, based on computed logP of 1.8 and measured salt characteristics) that free‑base forms cannot guarantee, directly affecting assay reproducibility [1].

Quantitative Head-to-Head Evidence: 3-(3-Methoxyphenyl)prop-2-yn-1-amine hydrochloride vs. Closest Analogs


Regiochemical Electronic Differentiation: Meta-OCH₃ vs. Para-OCH₃ Phenylpropargylamine

The meta-methoxy substituent in the target compound exerts an electron‑withdrawing inductive effect (Hammett σₘ = +0.12) on the aromatic ring, whereas the para‑methoxy group in 3-(4-methoxyphenyl)prop-2-yn-1-amine (CAS 380429-17-4) donates electrons by resonance (σₚ = −0.27). This electronic reversal alters the π‑electron density of the phenylacetylene system and has been demonstrated in propargylamine SAR studies to modulate both MAO inhibition potency and MAO‑B/MAO‑A selectivity by factors greater than 10‑fold [1]. The target compound’s InChIKey (YJXJKOLQNNSFNH-UHFFFAOYSA-N) and MDL number (MFCD25458170) uniquely identify the meta-substituted isomer .

Hammett constant electron density structure-activity relationship propargylamine

Physicochemical Drug-Likeness Profile: Hydrochloride Salt vs. Free Base and Comparator Drugs

The hydrochloride salt of 3-(3-methoxyphenyl)prop-2-yn-1-amine (MW 197.66 g·mol⁻¹) meets all four Lipinski criteria (MW < 500, logP ≈ 1.7–1.9, HBD = 2, HBA = 2) and possesses a topological polar surface area (TPSA) of 35.3 Ų, consistent with favorable oral bioavailability and blood–brain barrier penetration potential [1]. By comparison, the larger drug rasagiline mesylate (MW 267.34, TPSA 60.8 Ų) and selegiline hydrochloride (MW 223.75, TPSA 46.2 Ų) carry additional steric bulk that limits synthetic derivatization [2]. The salt form guarantees aqueous solubility ≥10 mg·mL⁻¹ at pH 7.4, in contrast to the free base 3-phenylprop-2-yn-1-amine (CAS 78168-74-8), which has a computed logP of 1.9 and is typically sparingly soluble without salt formation [1].

Lipinski Rule of Five TPSA solubility drug-likeness

Vendor Purity Grade and Cost Differentiation: 95% (AKSci) vs. 97% (Fluorochem/CheMenu)

Commercial availability of 3-(3-methoxyphenyl)prop-2-yn-1-amine hydrochloride is presently limited to a small number of verified suppliers. AKSci offers the compound at 95% minimum purity (Cat. No. 1862DX), while Fluorochem (Product Code F300091) and CheMenu (Cat. No. CM534568) list the same compound at 97% purity . The Fluorochem pricing for 250 mg is £475.00 (≈$605 USD), and 1 g is £1,320.00 (≈$1,680 USD), positioning it as a specialty research chemical. In contrast, the unsubstituted 3-phenylprop-2-yn-1-amine (CAS 78168-74-8) is widely available at >95% purity for approximately $50–150/g, but lacks the meta‑methoxy functionality required for regiochemistry‑dependent studies.

chemical procurement purity specification cost-effectiveness building block

Propargylamine Class-Level CYP Inhibition Liability: Meta-Methoxy vs. Para-Methoxy and Unsubstituted

Propargylamine-containing compounds are established as mechanism‑based inactivators of cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, through covalent modification of the heme prosthetic group [1]. While direct IC₅₀ data for the target compound against specific CYP isoforms are not publicly available, a structurally annotated analog (CHEMBL2018907, bearing a 3-methoxyphenyl propargylamine core) showed CYP3A4 IC₅₀ = 5.33 μM and CYP2C19 Ki = 70 nM [2]. The meta‑methoxy group is predicted to sterically shield the propargyl moiety from metabolic oxidation compared to the unsubstituted phenylpropargylamine, potentially reducing intrinsic clearance in hepatic microsomes. This class‑level property serves as a critical alert for drug‑drug interaction risk assessment and must be verified experimentally for the specific compound.

cytochrome P450 CYP3A4 CYP2C19 mechanism-based inhibition propargylamine

Optimal Research and Procurement Scenarios for 3-(3-Methoxyphenyl)prop-2-yn-1-amine hydrochloride


Structure–Activity Relationship (SAR) Studies on Phenyl Ring Substitution in Propargylamine-Based MAO or CYP Inhibitors

The target compound serves as the definitive meta‑OCH₃ reference point in a matched‑pair analysis against para‑methoxy, ortho‑methoxy, and unsubstituted 3‑phenylpropargylamine. Its unique Hammett σₘ value (+0.12) enables quantitative correlation of electronic perturbation with enzyme inhibition potency and isoform selectivity [1]. Researchers synthesizing focused libraries should procure this specific isomer to avoid confounding electronic effects introduced by alternative substitution patterns.

Click Chemistry Building Block for Triazole‑Functionalized Probe Synthesis

The terminal alkyne and primary amine dual functionality makes this compound an ideal substrate for copper‑catalyzed azide–alkyne cycloaddition (CuAAC) to generate 1,2,3‑triazole‑linked chemical probes or PROTAC linkers [2]. The hydrochloride salt ensures consistent stoichiometric handling under aqueous reaction conditions, with solubility ≥10 mg·mL⁻¹ in PBS. This is advantageous over free‑base propargylamines, which often require organic co‑solvents.

In Vitro ADME‑Tox Liability Screening of Meta‑Methoxy Propargylamine Scaffolds

Given the class‑level CYP inhibition liability (CYP2C19 Ki = 70 nM for a closely related analog), the compound should be included as a reference standard in CYP inhibition panels during early‑stage drug metabolism profiling [3]. Its low molecular weight and favorable TPSA (35.3 Ų) also make it a suitable probe for assessing passive membrane permeability and blood–brain barrier penetration potential in Caco‑2 or MDCK‑MDR1 assays.

Chemical Biology Probe for Irreversible Enzyme Labeling via Propargyl Warhead

The propargylamine moiety can covalently modify flavin‑dependent enzymes (e.g., MAO‑A/MAO‑B) through mechanism‑based inactivation, forming a flavin‑cyan adduct [3]. The meta‑methoxy substitution provides a synthetic handle for further derivatization (e.g., via O‑demethylation to the phenol) while maintaining the covalent warhead activity. This compound is strategically valuable for developing activity‑based protein profiling (ABPP) probes targeting FAD‑containing oxidoreductases.

Quote Request

Request a Quote for 3-(3-Methoxyphenyl)prop-2-yn-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.